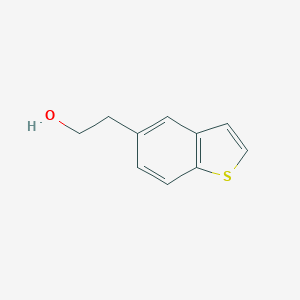

2-(1-Benzothiophen-5-yl)ethan-1-ol

説明

Structure

3D Structure

特性

IUPAC Name |

2-(1-benzothiophen-5-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10OS/c11-5-3-8-1-2-10-9(7-8)4-6-12-10/h1-2,4,6-7,11H,3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSZAQLDIEKUEMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CS2)C=C1CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80475151 | |

| Record name | 2-(1-Benzothiophen-5-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80475151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96803-30-4 | |

| Record name | 2-(1-Benzothiophen-5-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80475151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(1-Benzothiophen-5-yl)ethan-1-ol chemical properties

An In-depth Technical Guide to the Chemical Properties of 2-(1-Benzothiophen-5-yl)ethan-1-ol

Executive Summary

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of 2-(1-Benzothiophen-5-yl)ethan-1-ol. This compound, featuring a core benzothiophene scaffold linked to an ethanol side chain, represents a valuable building block in medicinal chemistry and materials science. The benzothiophene nucleus is a key structural motif in numerous pharmacologically active molecules, known for a wide range of biological activities including anticancer and anti-inflammatory properties.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering insights into its physicochemical characteristics, a plausible synthetic pathway, detailed analytical protocols for structural verification, and essential safety and handling information. By synthesizing data from analogous structures and established chemical principles, this document serves as a foundational resource for the effective utilization of this compound in research and development.

Introduction to the Benzothiophene Scaffold

The benzothiophene moiety, an aromatic heterocyclic compound formed by the fusion of a benzene ring and a thiophene ring, is a cornerstone in modern drug discovery.[2] Its rigid, planar structure and unique electronic properties make it an excellent scaffold for designing molecules that can interact with a variety of biological targets. Marketed drugs and clinical candidates containing the benzothiophene core demonstrate its therapeutic versatility in areas such as oncology, inflammatory diseases, and neurological disorders.[1][2]

2-(1-Benzothiophen-5-yl)ethan-1-ol is a derivative that combines this privileged scaffold with a reactive primary alcohol functional group. This hydroxyl group serves as a critical synthetic handle, allowing for straightforward chemical modification and elaboration into more complex molecular architectures. Its strategic position on the ethyl linker provides flexibility, making it an ideal intermediate for constructing libraries of novel compounds for biological screening.

Molecular Structure:

Caption: Chemical structure of 2-(1-Benzothiophen-5-yl)ethan-1-ol.

Physicochemical Properties

While experimental data for 2-(1-Benzothiophen-5-yl)ethan-1-ol is not widely published, its core physicochemical properties can be reliably estimated based on its structure and data from close analogs. These predicted values are crucial for planning synthetic transformations, purification procedures, and formulation studies.

| Property | Value / Prediction | Source / Basis |

| IUPAC Name | 2-(1-Benzothiophen-5-yl)ethan-1-ol | Standard Nomenclature |

| Molecular Formula | C₁₀H₁₀OS | - |

| Molecular Weight | 178.25 g/mol | - |

| CAS Number | 102254-61-9 | - |

| Appearance | Predicted: White to off-white solid | Analogy to similar compounds |

| Predicted Melting Point | 55-65 °C | Based on isomer 1-(Benzo[b]thiophen-2-yl)-ethanol (58-58.3 °C)[3] |

| Predicted Boiling Point | >300 °C at 760 mmHg | Structure-based estimation |

| Predicted pKa | ~14-15 (hydroxyl proton) | Analogy to phenethyl alcohol (~15)[4] |

| Predicted XLogP3 | ~2.5 | Computational estimation |

Synthesis and Purification

Proposed Synthetic Pathway Rationale

The chosen strategy focuses on building the ethanol side chain onto a pre-existing benzothiophene core. A highly effective and widely used method for preparing primary alcohols is the reduction of a corresponding carboxylic acid or ester. This approach is advantageous due to the high yields and chemoselectivity often achieved with modern reducing agents. The precursor, (1-Benzothiophen-5-yl)acetic acid, can be synthesized from 5-bromo-1-benzothiophene via a palladium-catalyzed cross-coupling reaction followed by hydrolysis, or other established routes.

Synthetic Workflow Diagram

Caption: Proposed synthetic workflow for 2-(1-Benzothiophen-5-yl)ethan-1-ol.

Detailed Experimental Protocol: Reduction of (1-Benzothiophen-5-yl)acetic acid

This protocol details the final, critical step of the synthesis. The causality behind each choice is explained to ensure reproducibility and safety.

Materials:

-

(1-Benzothiophen-5-yl)acetic acid (1.0 eq)

-

Lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq)

-

Anhydrous tetrahydrofuran (THF)

-

Deionized water

-

15% w/v Sodium hydroxide (NaOH) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet is charged with lithium aluminum hydride (2.0 eq). Anhydrous THF is added via cannula to create a suspension.

-

Expertise & Experience: Anhydrous conditions are critical as LiAlH₄ reacts violently with water. Using a nitrogen atmosphere prevents moisture from the air from entering the reaction.

-

-

Addition of Starting Material: The (1-Benzothiophen-5-yl)acetic acid is dissolved in a minimal amount of anhydrous THF and added dropwise to the stirred LiAlH₄ suspension at 0 °C (ice bath).

-

Causality: The dropwise addition at low temperature is essential to control the initial exothermic reaction between the acidic proton of the carboxylic acid and the hydride, which generates hydrogen gas.

-

-

Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is heated to reflux (approx. 66 °C) for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Trustworthiness: Monitoring the reaction by Thin Layer Chromatography (TLC) is a self-validating step, ensuring the reaction is not stopped prematurely or run unnecessarily long, which could lead to side products.

-

-

Workup (Quenching): The flask is cooled to 0 °C. The reaction is carefully quenched by the sequential, dropwise addition of water (X mL), followed by 15% NaOH solution (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This is known as the Fieser workup.

-

Causality: This specific quenching procedure is a field-proven method that precipitates the aluminum salts as a granular solid, making them easy to filter off, greatly simplifying the purification process compared to an acid quench which can lead to emulsions.

-

-

Isolation: The resulting slurry is stirred at room temperature for 30 minutes, then filtered through a pad of Celite. The filter cake is washed thoroughly with ethyl acetate. The combined organic filtrates are dried over anhydrous MgSO₄.

-

Purification: The solvent is removed under reduced pressure to yield the crude product. The residue is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40% ethyl acetate).

-

Expertise & Experience: Column chromatography is the standard and most effective method for purifying moderately polar organic compounds like this alcohol from non-polar starting materials and polar impurities.

-

Spectroscopic and Analytical Characterization

Unambiguous confirmation of the chemical structure and assessment of purity are paramount. A standard suite of analytical techniques should be employed.

Analytical Workflow Diagram

Caption: Standard analytical workflow for structural elucidation and purity assessment.

Expected Spectroscopic Data

The following table summarizes the expected signals and absorptions for confirming the identity of 2-(1-Benzothiophen-5-yl)ethan-1-ol. These are crucial benchmarks for validating a successful synthesis.[5]

| Technique | Expected Observations |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.9-7.2 (m, 5H, aromatic protons), 3.95 (t, 2H, -CH₂OH), 3.05 (t, 2H, Ar-CH₂-), ~1.7 (s, 1H, -OH). |

| ¹³C NMR (100 MHz, CDCl₃) | δ 141-120 (aromatic carbons), ~63 (-CH₂OH), ~40 (Ar-CH₂-). |

| IR Spectroscopy (ATR) | ν ~3350 cm⁻¹ (broad, O-H stretch), ~3050 cm⁻¹ (aromatic C-H stretch), ~2930 cm⁻¹ (aliphatic C-H stretch), ~1450 cm⁻¹ (aromatic C=C stretch). |

| High-Resolution MS (ESI+) | Calculated m/z for C₁₀H₁₁OS⁺ [M+H]⁺: 179.0525. Found: 179.052x. |

| HPLC (C18 column, MeCN/H₂O) | A single major peak with a retention time dependent on the exact method, confirming >95% purity. |

Chemical Reactivity and Stability

Understanding the reactivity profile of 2-(1-Benzothiophen-5-yl)ethan-1-ol is key to its application as a synthetic intermediate.

-

Reactivity of the Hydroxyl Group: The primary alcohol is the most reactive site.

-

Oxidation: It can be oxidized to the corresponding aldehyde, (1-benzothiophen-5-yl)acetaldehyde, using mild reagents like PCC, or to the carboxylic acid, (1-benzothiophen-5-yl)acetic acid, with stronger oxidizing agents like KMnO₄ or Jones reagent.

-

Esterification: It will readily react with acyl chlorides or carboxylic acids (under Fischer esterification conditions) to form esters.

-

Etherification: The hydroxyl group can be deprotonated with a strong base (e.g., NaH) and alkylated with an alkyl halide (Williamson ether synthesis) to form ethers.

-

-

Reactivity of the Benzothiophene Ring: The aromatic ring can undergo electrophilic aromatic substitution. The substitution pattern will be directed by the existing alkyl substituent.

-

Stability and Storage: The compound is expected to be stable under standard laboratory conditions.[6] It should be stored in a tightly sealed container in a cool, dry, well-ventilated area away from strong oxidizing agents and strong acids.[7][8]

Safety and Handling

While a specific safety data sheet for this compound is not available, a hazard assessment can be made based on structurally related chemicals like phenylethanol and other thiophene derivatives.[9][10][11]

| Hazard Category | GHS Classification (Predicted) | Prevention and Handling Recommendations |

| Acute Toxicity | Warning: H302 (Harmful if swallowed), H312 (Harmful in contact with skin).[9][11] | Do not ingest. Avoid contact with skin. Wash hands thoroughly after handling.[12] |

| Skin Irritation | Warning: H315 (Causes skin irritation).[9][11] | Wear protective gloves (e.g., nitrile) and a lab coat.[6] |

| Eye Irritation | Warning: H319 (Causes serious eye irritation).[9][11] | Wear safety glasses or goggles.[6] |

| Respiratory | Warning: H335 (May cause respiratory irritation).[9] | Handle in a well-ventilated area or a chemical fume hood. Avoid breathing dust or vapors.[12] |

General Handling: Use standard good laboratory practices. Ensure engineering controls (fume hood) and personal protective equipment (PPE) are in place before handling. Keep away from food and drink.[13]

References

-

Discovery of 2-[2-(5-nitrofuran-2-yl)vinyl]quinoline derivatives as a novel type of antimetastatic agents. PubMed. Available at: [Link]

-

An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. PubMed. Available at: [Link]

-

2-(2-Benzothiazolylthio)ethanol | C9H9NOS2 | CID 20790. PubChem. Available at: [Link]

-

2,1-Benzothiazine – (quinolin/thiophen)yl hydrazone frameworks as new monoamine oxidase inhibitory agents; synthesis, in vitro and in silico investigation. Royal Society of Chemistry. Available at: [Link]

-

Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). MDPI. Available at: [Link]

-

Chiral Benzothiophene Synthesis via Enantiospecific Coupling of Benzothiophene S-Oxides with Boronic Esters. PubMed. Available at: [Link]

-

2-(1-Benzothiophen-5-yl)-6-butoxyisoindol-1-ol | C20H19NO2S | CID 91129260. PubChem. Available at: [Link]

-

2-(1-Benzothiophen-2-yl)-4H-1,3,4-oxadiazin-5(6H)-one. PMC - NIH. Available at: [Link]

-

ChemInform Abstract: Synthesis of Benzothiophene Derivatives by Pd-Catalyzed or Radical-Promoted Heterocyclodehydration of 1-(2-Mercaptophenyl)-2-yn-1-ols. ResearchGate. Available at: [Link]

-

Optically Active 1-(Benzofuran-2-yl)ethanols and Ethane-1,2-diols by Enantiotopic Selective Bioreductions. ResearchGate. Available at: [Link]

-

2-(THIOPHEN-2-YL)ETHAN-1-OL Drug Information. PharmaCompass.com. Available at: [Link]

-

Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents. NIH. Available at: [Link]

-

Stability, deactivation and regeneration study of a newly developed HZSM-5 and Ni-doped HZSM-5 zeolite catalysts for ethanol-to-hydrocarbon conversion. ResearchGate. Available at: [Link]

-

Practical One Pot Synthesis of 2-Alkyl-substituted Benzothiazoles from Bis-(2- nitrophenyl)-disulfides. ChemRxiv. Available at: [Link]

-

Furans, thiophenes and related heterocycles in drug discovery. PubMed. Available at: [Link]

-

Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. PubMed. Available at: [Link]

-

Safety Data Sheet: Ethanol. Carl ROTH. Available at: [Link]

-

Safety Data Sheet: Ethanol. Chemos GmbH & Co.KG. Available at: [Link]

-

Safety Data Sheet Ethanol: Nfpa. Scribd. Available at: [Link]

-

2-(1-Benzothiophen-5-yl)-5-methoxyisoindol-1-ol | C17H13NO2S | CID 91129334. PubChem. Available at: [Link]

-

Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. PMC - PubMed Central. Available at: [Link]

-

2-Phenylethanol | C8H10O | CID 6054. PubChem. Available at: [Link]

-

A Review on Reactivity of Thiophenes, Oligothiophenes and Benzothiophenes. ResearchGate. Available at: [Link]

Sources

- 1. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 1-BENZO[B]THIOPHEN-2-YL-ETHANOL | 51868-95-2 [chemicalbook.com]

- 4. 2-Phenylethanol | C8H10O | CID 6054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Buy 2-(1-benzothiophen-5-yl)ethan-1-amine hydrochloride | 2252148-07-3 | 95 [smolecule.com]

- 6. fishersci.ca [fishersci.ca]

- 7. fishersci.com [fishersci.com]

- 8. chemos.de [chemos.de]

- 9. 2-(2-Benzothiazolylthio)ethanol | C9H9NOS2 | CID 20790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chemscene.com [chemscene.com]

- 11. 2-(1,3-Benzodioxol-5-yl)ethanol, ≥97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 12. scribd.com [scribd.com]

- 13. carlroth.com [carlroth.com]

Technical Guide: 2-(1-Benzothiophen-5-yl)ethan-1-ol

The following technical guide details the chemical architecture, synthesis, and medicinal application of 2-(1-Benzothiophen-5-yl)ethan-1-ol (CAS: 96803-30-4).

Optimized Synthesis, Characterization, and Pharmacological Utility[1]

Executive Summary

2-(1-Benzothiophen-5-yl)ethan-1-ol , commonly referred to as benzo[b]thiophene-5-ethanol , is a critical bicyclic heteroaromatic intermediate.[1] It serves as a bioisostere for tryptophol (indole-3-ethanol) and is widely utilized in the development of selective serotonin reuptake inhibitors (SSRIs), 5-lipoxygenase (5-LOX) inhibitors, and monoamine oxidase (MAO) modulators.[1]

This guide provides a rigorous analysis of its synthesis from halogenated precursors, its spectroscopic signature, and its strategic value in drug design.[1]

| Property | Data |

| IUPAC Name | 2-(1-Benzothiophen-5-yl)ethan-1-ol |

| Common Name | 5-(2-Hydroxyethyl)benzo[b]thiophene |

| CAS Number | 96803-30-4 |

| Molecular Formula | C₁₀H₁₀OS |

| Molecular Weight | 178.25 g/mol |

| Key Precursor | 5-Bromobenzo[b]thiophene |

Chemical Architecture & Reactivity

The benzothiophene scaffold is an electron-rich system.[1][2] However, unlike indole, the sulfur atom imparts different electronic properties, making the C3 position the most nucleophilic site for electrophilic aromatic substitution (EAS).

Critical Design Challenge: Direct functionalization of the benzothiophene core to attach an ethanol chain at the C5 position via EAS is chemically forbidden due to the high reactivity of C3. Therefore, synthesis must proceed via position-specific lithiation or transition-metal catalyzed cross-coupling of a 5-halogenated precursor.[1]

Electronic Distribution[1]

-

C3 Position: Highest electron density (susceptible to unwanted side reactions).[1]

-

C5 Position: Requires activation via halogenation (Bromine/Iodine) to facilitate organometallic transformation.[1]

Synthetic Protocols

To ensure high regioselectivity and yield, we reject direct Friedel-Crafts alkylation.[1] Instead, we present two self-validating protocols: Cryogenic Lithiation (Route A) for laboratory-scale precision, and Heck Carbonylation-Reduction (Route B) for scalable process chemistry.[1]

Route A: Cryogenic Lithiation-Alkylation (Lab Scale)

This route utilizes the halogen-lithium exchange of 5-bromobenzo[b]thiophene followed by nucleophilic attack on ethylene oxide.[1]

Reagents:

-

Reagent: n-Butyllithium (n-BuLi, 2.5 M in hexanes)[1]

-

Electrophile: Ethylene Oxide (oxirane)

-

Solvent: Anhydrous THF

Protocol:

-

Inert Atmosphere Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Solvation: Dissolve 5-bromobenzo[b]thiophene (10 mmol) in anhydrous THF (50 mL). Cool the system to -78 °C using a dry ice/acetone bath.

-

Lithiation: Add n-BuLi (11 mmol) dropwise over 20 minutes. Maintain internal temperature below -70 °C to prevent scrambling.[1] Stir for 45 minutes. Checkpoint: The solution typically turns a pale yellow/orange.

-

Alkylation: Introduce ethylene oxide (15 mmol) (condensed or solution in THF) slowly.

-

Warming: Allow the reaction to warm to 0 °C over 2 hours. The lithium alkoxide intermediate is stable.[1]

-

Quench: Quench with saturated aqueous NH₄Cl (20 mL).

-

Workup: Extract with EtOAc (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

-

Purification: Flash column chromatography (Hexanes:EtOAc 80:20) yields the product as a viscous oil or low-melting solid.[1]

Route B: Palladium-Catalyzed Heck Coupling (Scalable)

For larger batches (>100g), handling ethylene oxide and organolithiums is hazardous.[1] The Heck coupling strategy offers a robust alternative.[1]

Protocol Logic:

-

Coupling: 5-Bromobenzo[b]thiophene + Methyl Acrylate

Methyl 3-(benzothiophen-5-yl)acrylate.[1] -

Reduction: Global reduction of the alkene and ester using LiAlH₄ or catalytic hydrogenation followed by ester reduction.[1]

Synthesis Pathway Visualization[1]

Figure 1: Comparative synthetic pathways.[1] Route A is preferred for rapid lab synthesis; Route B avoids cryogenic conditions for scale-up.[1]

Analytical Characterization

Trustworthiness in chemical reporting requires rigorous spectral validation.[1] The following data is expected for the pure compound.

Proton NMR (¹H NMR, 400 MHz, CDCl₃)

-

Aromatic Region (7.0 - 8.0 ppm):

-

δ 7.82 (d, J=8.0 Hz, 1H): H-7 proton (ortho to sulfur, rigid).[1]

-

δ 7.65 (s, 1H): H-4 proton (isolated between substituent and ring fusion).[1]

-

δ 7.46 (d, J=5.5 Hz, 1H): H-2 (thiophene ring).[1]

-

δ 7.30 (d, J=5.5 Hz, 1H): H-3 (thiophene ring).[1]

-

δ 7.20 (dd, J=8.0, 1.5 Hz, 1H): H-6 (coupling with H-7 and H-4).[1]

-

-

Aliphatic Region (2.0 - 4.0 ppm):

Carbon NMR (¹³C NMR, 100 MHz, CDCl₃)

-

Key Peaks:

Medicinal Chemistry Applications

The 2-(1-benzothiophen-5-yl)ethan-1-ol moiety acts as a robust bioisostere of tryptophol (indole-3-ethanol).[1]

Bioisosteric Replacement Rationale

In drug design, replacing an indole nitrogen with sulfur (Benzothiophene) alters:

-

H-Bonding Potential: Removes the N-H donor, increasing lipophilicity (LogP).[1]

-

Metabolic Stability: The thiophene ring is generally more resistant to oxidative cleavage than the pyrrole ring of indole.[1]

-

Pi-Stacking: Sulfur's larger orbital radius alters the electrostatic potential surface, potentially enhancing pi-pi interactions in receptor binding pockets (e.g., SERT, 5-HT receptors).[1]

Pharmacophore Mapping[1]

Figure 2: Bioisosteric substitution logic. Replacing indole with benzothiophene modulates lipophilicity and metabolic profile.

Safety and Handling

While benzothiophenes are generally stable, precursors and reagents in Route A pose significant risks.[1]

-

Ethylene Oxide: Known carcinogen and highly flammable.[1] Must be handled in a closed system or well-ventilated fume hood with a scrubber.[1]

-

n-Butyllithium: Pyrophoric.[1] Requires strictly anhydrous conditions and inert atmosphere (Nitrogen/Argon).[1]

-

Benzothiophene Derivatives: Potential skin irritants.[1] Standard PPE (gloves, goggles, lab coat) is mandatory.[1]

References

-

Benzothiophene Synthesis Overview

- Title: Synthesis of Benzothiophene Derivatives by Pd-Catalyzed Heterocyclodehydr

-

Source: ResearchGate / ChemInform.[1]

-

URL:

-

Medicinal Chemistry Context (Bioisosteres)

-

General Synthetic Methodology (Heck Coupling)

-

Compound Identification (CAS Data)

Sources

- 1. echemi.com [echemi.com]

- 2. Benzothiophene synthesis [organic-chemistry.org]

- 3. ichemistry.cn [ichemistry.cn]

- 4. New benzothiophene derivatives as dual COX-1/2 and 5-LOX inhibitors: synthesis, biological evaluation and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. An overview of benzo[b]thiophene-based medicinal chemistry [umu.diva-portal.org]

- 8. 5-(2-HYDROXYETHYL)BENZO(B)THIOPHENE | CymitQuimica [cymitquimica.com]

- 9. 5-(2-HYDROXYETHYL)BENZO[B]THIOPHENE | CymitQuimica [cymitquimica.com]

- 10. SciSupplies [scisupplies.eu]

Unveiling the Therapeutic Promise of 2-(1-Benzothiophen-5-yl)ethan-1-ol: A Technical Guide to Potential Molecular Targets

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The benzothiophene scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities.[1][2] This technical guide delves into the untapped therapeutic potential of a specific derivative, 2-(1-Benzothiophen-5-yl)ethan-1-ol. While direct experimental data for this compound remains nascent, this document synthesizes existing knowledge on structurally related benzothiophenes to illuminate its most probable molecular targets. We will explore the mechanistic rationale for investigating its interaction with key regulators of metabolism and inflammation, namely Peroxisome Proliferator-Activated Receptors (PPARs) and the Cyclooxygenase (COX)/5-Lipoxygenase (5-LOX) pathways. Furthermore, we will touch upon other potential, albeit more speculative, targets such as enzymes involved in post-translational modifications and pathways relevant to oncology. This guide provides a robust framework for initiating a comprehensive investigation into the pharmacological profile of 2-(1-Benzothiophen-5-yl)ethan-1-ol, complete with detailed experimental protocols to facilitate its preclinical evaluation.

Introduction: The Benzothiophene Moiety in Drug Discovery

Benzothiophene, an aromatic heterocyclic compound, is a privileged scaffold in drug design, present in marketed drugs such as the selective estrogen receptor modulator Raloxifene, the antiasthmatic Zileuton, and the antifungal agent Sertaconazole.[2][3] The versatility of the benzothiophene core allows for a diverse range of pharmacological activities, including anti-inflammatory, antimicrobial, antidiabetic, and anticancer properties.[1][4] The ethan-1-ol substituent at the 5-position of the benzothiophene ring in our compound of interest, 2-(1-Benzothiophen-5-yl)ethan-1-ol, provides a key functional group for potential hydrogen bonding and metabolic transformations, making it an intriguing candidate for drug development.

Primary Hypothesized Targets: A Mechanistic Exploration

Based on the established pharmacology of benzothiophene derivatives, we propose two primary classes of therapeutic targets for 2-(1-Benzothiophen-5-yl)ethan-1-ol:

Peroxisome Proliferator-Activated Receptors (PPARs): Dual Modulation of Metabolism and Inflammation

PPARs are a group of nuclear receptors that play a pivotal role in the regulation of glucose and lipid metabolism, as well as inflammation. Several studies have highlighted that benzothiophene and thiophene derivatives can act as agonists of PPARs, particularly PPARα and PPARγ.[5][6]

-

PPARα: Primarily expressed in tissues with high fatty acid catabolism, such as the liver, heart, and skeletal muscle. Its activation leads to a decrease in triglycerides and an increase in high-density lipoprotein (HDL) cholesterol.[7]

-

PPARγ: Highly expressed in adipose tissue, it is a key regulator of adipogenesis and insulin sensitivity.[7]

A dual PPARα/γ agonist could offer a synergistic approach to treating metabolic disorders like type 2 diabetes and dyslipidemia, while also exerting anti-inflammatory effects.[1]

Signaling Pathway:

Caption: Proposed PPAR signaling pathway for 2-(1-Benzothiophen-5-yl)ethan-1-ol.

Experimental Validation:

A luciferase reporter assay is the gold standard for determining PPAR agonism.

Protocol: PPARα/γ Luciferase Reporter Assay

-

Cell Culture: Co-transfect HEK293T cells with expression vectors for the GAL4 DNA-binding domain fused to the ligand-binding domain of human PPARα or PPARγ, and a reporter plasmid containing a GAL4 upstream activation sequence driving a luciferase gene.

-

Compound Treatment: Seed the transfected cells into 96-well plates and treat with varying concentrations of 2-(1-Benzothiophen-5-yl)ethan-1-ol (e.g., 0.01 µM to 100 µM) for 24 hours. Include a known PPARα agonist (e.g., GW7647) and a PPARγ agonist (e.g., Rosiglitazone) as positive controls.

-

Lysis and Luminescence Reading: Lyse the cells and measure luciferase activity using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) to account for transfection efficiency. Plot the dose-response curve and calculate the EC50 value.

| Parameter | Description |

| Cell Line | HEK293T |

| Plasmids | GAL4-PPARα/γ LBD, GAL4-luciferase reporter |

| Compound Conc. | 0.01 µM - 100 µM |

| Incubation Time | 24 hours |

| Positive Controls | GW7647 (PPARα), Rosiglitazone (PPARγ) |

| Readout | Luminescence |

Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX): Dual Inhibition of Inflammatory Mediators

The arachidonic acid cascade is a critical pathway in the inflammatory response, with COX and 5-LOX being the key initiating enzymes.

-

COX-1 and COX-2: Catalyze the conversion of arachidonic acid to prostaglandins, which are involved in inflammation, pain, and fever.

-

5-LOX: Catalyzes the conversion of arachidonic acid to leukotrienes, which are potent mediators of inflammation and allergic reactions.

Several benzothiophene derivatives have been reported as dual inhibitors of COX and 5-LOX, offering a broader anti-inflammatory profile with a potentially improved gastrointestinal safety profile compared to traditional NSAIDs.[2]

Signaling Pathway:

Caption: Inhibition of the arachidonic acid cascade by 2-(1-Benzothiophen-5-yl)ethan-1-ol.

Experimental Validation:

Enzyme inhibition assays are essential to determine the direct inhibitory effect of the compound on COX and 5-LOX.

Protocol: COX-1/COX-2 and 5-LOX Inhibition Assays

-

Enzyme Source: Use purified ovine COX-1, human recombinant COX-2, and potato 5-LOX.

-

Assay Principle:

-

COX Assay: Monitor the initial rate of oxygen consumption using an oxygen electrode.

-

5-LOX Assay: Measure the formation of the conjugated diene product spectrophotometrically at 234 nm.

-

-

Compound Incubation: Pre-incubate the enzymes with various concentrations of 2-(1-Benzothiophen-5-yl)ethan-1-ol before adding the substrate (arachidonic acid). Include known inhibitors as positive controls (e.g., SC-560 for COX-1, Celecoxib for COX-2, and Zileuton for 5-LOX).

-

Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 value.

| Enzyme | Source | Assay Method | Positive Control |

| COX-1 | Ovine | Oxygen Consumption | SC-560 |

| COX-2 | Human Recombinant | Oxygen Consumption | Celecoxib |

| 5-LOX | Potato | Spectrophotometry (234 nm) | Zileuton |

Secondary and Exploratory Targets

While PPARs and COX/5-LOX represent the most probable targets, the structural features of 2-(1-Benzothiophen-5-yl)ethan-1-ol warrant consideration of other potential interactions.

DHHC-Mediated Palmitoylation

A study has shown that a benzothiophene derivative can inhibit DHHC-mediated palmitoylation, a post-translational lipid modification of proteins.[8] This process is crucial for the subcellular localization and function of many proteins involved in signaling and cancer. Inhibition of specific DHHC enzymes could represent a novel anticancer strategy.

Anticancer Activity: Cytotoxicity Screening

Given that some benzothiophene-related structures exhibit cytotoxicity against cancer cell lines, a preliminary screening of 2-(1-Benzothiophen-5-yl)ethan-1-ol against a panel of human cancer cell lines is warranted.[9]

Experimental Workflow:

Caption: Workflow for evaluating the anticancer potential of 2-(1-Benzothiophen-5-yl)ethan-1-ol.

Protocol: MTT Cytotoxicity Assay

-

Cell Seeding: Seed human cancer cell lines (e.g., HCT-116 colon cancer, HepG2 liver cancer) in 96-well plates.

-

Compound Treatment: After 24 hours, treat the cells with a range of concentrations of 2-(1-Benzothiophen-5-yl)ethan-1-ol for 72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

Conclusion and Future Directions

2-(1-Benzothiophen-5-yl)ethan-1-ol is a compound of significant interest, poised at the intersection of well-established pharmacology and untapped potential. The evidence strongly suggests that Peroxisome Proliferator-Activated Receptors and the key inflammatory enzymes COX and 5-LOX are high-probability therapeutic targets. The experimental protocols detailed in this guide provide a clear and actionable path for the initial characterization of this promising molecule.

Future research should focus on a systematic evaluation of its activity against these primary targets. Should significant activity be confirmed, subsequent studies should progress to cell-based models of inflammation and metabolic disease, and eventually to in vivo efficacy and safety profiling. The exploration of secondary targets, such as those involved in oncology, will depend on the outcomes of initial cytotoxicity screening. This structured approach will be instrumental in unlocking the full therapeutic potential of 2-(1-Benzothiophen-5-yl)ethan-1-ol.

References

- US20030109570A1 - Benzothiophene derivatives and medicinal use thereof - Google P

- An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Med Chem. 2024;20(9):839-854. (URL: )

- Functionalization and properties investigations of benzothiophene deriv

- A Technical Guide to the Therapeutic Applications of Substituted Benzothiophenes - Benchchem. (URL: )

- Benzothiophene - Wikipedia. (URL: )

- Cytotoxic activity of benzothiepins against human oral tumor cell lines - PubMed. (URL: )

- Two thiophenes compounds are partial peroxisome proliferator-activated receptor α/γ dual agonists - PubMed. (URL: )

- 2-Bromopalmitate and 2-(2-hydroxy-5-nitro-benzylidene)

- δ agonism and an anti-inflammatory effect on human THP-1 macrophages - CONICET. (URL: )

- An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Deriv

- Synthesis and biological evaluation of novel benzothiophene derivatives - Indian Academy of Sciences. (URL: )

- Marine Natural and Nature-Inspired Compounds Targeting Peroxisome Proliferator Activ

- Mechanism of biotin carboxylase inhibition by ethyl 4-[[2-chloro-5-(phenylcarbamoyl)

- In Silico and in vitro evaluation of the anticancer effect of a 1,5-Benzodiazepin-2-One derivative (3b) revealing potent dual inhibition of HER2 and HDAC1 - PMC - PubMed Central. (URL: )

- 2,1-Benzothiazine – (quinolin/thiophen)

- Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applic

- Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024) - MDPI. (URL: )

- Anti-Inflammatory Compounds from Vietnamese Piper bavinum - ResearchG

- Effect of Selected Silyl Groups on the Anticancer Activity of 3,4-Dibromo-5-Hydroxy-Furan-2(5H)

- EP0832889B1 - Process for the synthesis of benzothiophenes - Google P

- Anti-Inflammatory and Antioxidant Activities of Eugenol: An Upd

- Anti-Cancer Activity Of Allium Ascalonicum Ethanol Extract Against Human Hepatocellular Carcinoma Cell Line (HepG-2) - Publish - Eman. (URL: )

- Inhibition of Human 5-Lipoxygenase and Anti-Neoplastic Effects by 2-Amino-1,4-Benzoquinones - ResearchG

Sources

- 1. Benzopyran hydrazones with dual PPARα/γ or PPARα/δ agonism and an anti-inflammatory effect on human THP-1 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New benzothiophene derivatives as dual COX-1/2 and 5-LOX inhibitors: synthesis, biological evaluation and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. scienceopen.com [scienceopen.com]

- 6. Two thiophenes compounds are partial peroxisome proliferator-activated receptor α/γ dual agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-Bromopalmitate and 2-(2-hydroxy-5-nitro-benzylidene)-benzo[b]thiophen-3-one inhibit DHHC-mediated palmitoylation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cytotoxic activity of benzothiepins against human oral tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Throughput Screening Strategies for Benzothiophene-Based Combinatorial Libraries

Executive Summary & Scientific Rationale

The benzothiophene scaffold is recognized as a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for Selective Estrogen Receptor Modulators (SERMs) like Raloxifene and Arzoxifene, as well as 5-lipoxygenase inhibitors like Zileuton. Consequently, high-throughput screening (HTS) of benzothiophene libraries is a critical workflow in oncology and inflammation drug discovery.

However, screening these libraries presents distinct physicochemical challenges. Benzothiophenes are inherently lipophilic (high cLogP), leading to aqueous solubility issues and colloidal aggregation—a primary source of false positives in HTS. Furthermore, the fused thiophene-benzene system often exhibits intrinsic autofluorescence in the blue-green spectrum, interfering with standard fluorescein-based assays.

This Application Note details a validated workflow for screening benzothiophene libraries, emphasizing Fluorescence Polarization (FP) methodologies using red-shifted probes to ensure signal fidelity.

Library Design and Physicochemical Considerations

Before initiating the screen, the library must be profiled. Benzothiophene derivatives often suffer from poor solubility in aqueous assay buffers.

Table 1: Physicochemical Profiling of a Representative Benzothiophene Library

| Parameter | Range | Impact on HTS | Mitigation Strategy |

| Molecular Weight | 350 - 550 Da | Moderate | None required (Lipinski compliant). |

| cLogP (Lipophilicity) | 3.5 - 6.2 | High | Risk of precipitation in buffer; requires DMSO optimization. |

| Topological Polar Surface Area (TPSA) | 40 - 90 Ų | Low | Good membrane permeability prediction. |

| Autofluorescence | Critical | Interference with UV/Blue dyes. Use Red-shifted dyes (>600nm). |

Protocol: Solid-Phase Library Synthesis (Brief Overview)

To generate the diversity required for HTS, we utilize a Solid-Phase Organic Synthesis (SPOS) approach. This ensures rapid purification and high throughput.

Workflow Visualization: The following diagram outlines the parallel synthesis and screening logic.

Figure 1: High-level workflow for the solid-phase synthesis of benzothiophene libraries prior to screening.

Detailed Protocol: Red-Shifted Fluorescence Polarization Assay

Target: Estrogen Receptor Alpha (ER

The Autofluorescence Problem

Standard HTS assays often use Fluorescein (FITC) tracers (

-

Solution: We utilize a Cy5-labeled Estradiol tracer (

). Benzothiophenes are optically silent in this region.

Reagents and Buffer Preparation

-

Assay Buffer: 20 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM EDTA, 0.05% Tween-20, 2 mM DTT.

-

Note on Detergent: 0.05% Tween-20 is mandatory to prevent benzothiophene aggregation (promiscuous inhibition).

-

-

Protein: Recombinant Human ER

-LBD (25 nM final). -

Tracer: Cy5-Estradiol (5 nM final).

-

Library Compounds: 10 mM stocks in 100% DMSO.

Step-by-Step Procedure

-

Plate Preparation: Use black, low-binding 384-well microplates (Corning #3575) to minimize background scattering.

-

Compound Transfer:

-

Dispense 200 nL of library compounds (10 mM) into assay wells using an acoustic liquid handler (e.g., Echo 550).

-

Control Wells:

-

High Control (HC): DMSO only (0% Inhibition, Max Polarization).

-

Low Control (LC): 10

M Unlabeled Estradiol or Raloxifene (100% Inhibition, Min Polarization).

-

-

-

Protein Addition:

-

Add 10

L of ER -

Incubate for 15 minutes at Room Temperature (RT) to allow pre-equilibrium.

-

-

Tracer Addition:

-

Add 10

L of Cy5-Estradiol tracer. -

Final Assay Volume: 20

L. Final DMSO concentration: 1%.

-

-

Incubation:

-

Incubate for 60 minutes at RT in the dark.

-

Scientific Logic: Equilibrium must be reached. Benzothiophenes are rigid and may have slow on-rates if conformational adjustment of the protein is required.

-

-

Readout:

-

Measure Fluorescence Polarization (mP) on a multi-mode reader (e.g., EnVision) equipped with Cy5 filters.

-

Formula:

-

Data Analysis and Hit Validation

Signal Processing

Calculate the Percent Inhibition for each well:

-

Z-Prime (

) Validation: Ensure-

Source: Zhang et al., 1999 (Standard HTS metric).

-

Triage Strategy (The "Aggregator" Filter)

Benzothiophenes are notorious for forming colloidal aggregates that sequester protein, leading to false positives.

Workflow Visualization: The Triage Logic

Figure 2: Decision tree for distinguishing true competitive binders from colloidal aggregators.

Validation Protocol:

-

Select hits with >50% inhibition.

-

Re-run the dose-response curve in the presence of 0.1% Triton X-100 (higher detergent concentration).

-

Result Interpretation:

-

If the

remains constant: The compound is a specific binder (True Hit). -

If the potency drops significantly (curve shifts right): The compound was acting via non-specific aggregation (False Positive).

-

References

-

Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening.

-

[Link]

-

-

Welsch, M. E., et al. (2010). Privileged Scaffolds for Library Design and Drug Discovery. Current Opinion in Chemical Biology.

-

[Link]

-

-

Simeonov, A., et al. (2008). Fluorescence spectroscopic profiling of compound libraries. Journal of Medicinal Chemistry. (Discusses autofluorescence interference).

-

[Link]

-

-

Feng, B. Y., & Shoichet, B. K. (2006). A detergent-based assay for the detection of promiscuous inhibitors.

-

[Link]

-

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield for 2-(1-Benzothiophen-5-yl)ethan-1-ol Synthesis

Welcome to the technical support center for the synthesis of 2-(1-Benzothiophen-5-yl)ethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to optimize the yield and purity of this important synthetic intermediate. Our approach is grounded in mechanistic principles and field-proven insights to ensure you can navigate the complexities of this synthesis with confidence.

I. Synthesis Overview: A Mechanistic Perspective

The most common and efficient route to synthesize 2-(1-Benzothiophen-5-yl)ethan-1-ol is through a Grignard reaction. This venerable organometallic reaction provides a powerful method for carbon-carbon bond formation. The overall transformation involves the reaction of a Grignard reagent, formed from 5-bromo-1-benzothiophene, with ethylene oxide.

The reaction proceeds in two main stages:

-

Formation of the Grignard Reagent: 5-Bromo-1-benzothiophene is reacted with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (THF), to form 5-(magnesiobromo)-1-benzothiophene. This step is critical as the Grignard reagent is highly sensitive to moisture and protic solvents.

-

Nucleophilic Attack on Ethylene Oxide: The highly nucleophilic carbon of the Grignard reagent attacks one of the electrophilic carbons of the ethylene oxide ring, leading to the opening of the epoxide. This reaction forms a magnesium alkoxide intermediate.

-

Acidic Workup: The reaction mixture is quenched with an acidic solution (e.g., dilute HCl or aqueous ammonium chloride) to protonate the alkoxide, yielding the desired primary alcohol, 2-(1-Benzothiophen-5-yl)ethan-1-ol.

Caption: Grignard synthesis of 2-(1-Benzothiophen-5-yl)ethan-1-ol.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis, providing explanations and actionable solutions.

| Issue | Potential Cause(s) | Troubleshooting Steps & Explanations |

| Low or No Yield of Grignard Reagent | 1. Wet Glassware or Solvent: Grignard reagents are potent bases and will be quenched by any protic source, especially water.[1][2] 2. Inactive Magnesium Surface: Magnesium turnings can have a passivating oxide layer that prevents the reaction from initiating.[3] 3. Impurities in the Starting Material: The 5-bromo-1-benzothiophene may contain impurities that inhibit the reaction. | 1. Ensure Anhydrous Conditions: Flame-dry all glassware under a nitrogen or argon atmosphere and use freshly distilled, anhydrous THF.[4][5] 2. Activate the Magnesium: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium turnings. These reagents react with the magnesium surface to expose a fresh, reactive layer.[6] Gentle heating can also help initiate the reaction.[7] 3. Purify the Starting Material: If suspected, purify the 5-bromo-1-benzothiophene by recrystallization or column chromatography. |

| Low Yield of the Final Alcohol | 1. Inefficient Reaction with Ethylene Oxide: Ethylene oxide is a gas at room temperature and its addition needs to be carefully controlled. 2. Side Reactions of the Grignard Reagent: The Grignard reagent can react with the starting material (Wurtz-type coupling) to form a biphenyl-like dimer.[3][8] 3. Premature Quenching: Accidental introduction of moisture before or during the addition of ethylene oxide. | 1. Controlled Ethylene Oxide Addition: Dissolve ethylene oxide in cold, anhydrous THF and add the solution dropwise to the Grignard reagent at a low temperature (0-4°C).[4] This ensures efficient reaction and minimizes loss of the gaseous reagent. 2. Optimize Reaction Conditions: Add the 5-bromo-1-benzothiophene solution dropwise to the magnesium suspension to maintain a low concentration of the aryl halide, which disfavors the coupling side reaction.[8] 3. Maintain Inert Atmosphere: Ensure a positive pressure of an inert gas (nitrogen or argon) is maintained throughout the reaction. |

| Presence of a Significant Amount of Biphenyl-like Impurity | Wurtz-type Coupling: This side reaction is favored by higher temperatures and high concentrations of the aryl halide.[8] | Slow Addition and Temperature Control: As mentioned above, slow, dropwise addition of the 5-bromo-1-benzothiophene to the magnesium is crucial. Maintain the reaction at a gentle reflux to sustain the reaction without excessive heating that promotes side reactions. |

| Difficulties in Product Purification | 1. Emulsion Formation During Workup: The presence of magnesium salts can lead to the formation of stable emulsions, making the separation of organic and aqueous layers difficult. 2. Co-elution of Impurities: The desired product and non-polar impurities may have similar retention factors on silica gel. | 1. Careful Quenching: Add the acidic workup solution slowly and with vigorous stirring. The use of a saturated aqueous solution of ammonium chloride can sometimes be a milder alternative to strong acids and may reduce emulsion formation. 2. Optimize Chromatography: Use a less polar eluent system initially to remove non-polar impurities (like the biphenyl-type byproduct) before increasing the polarity to elute the more polar alcohol product. A gradient elution from hexane to an ethyl acetate/hexane mixture is often effective.[4] |

III. Frequently Asked Questions (FAQs)

Q1: What is the best way to activate the magnesium turnings?

A1: While several methods exist, adding a small crystal of iodine is a common and effective technique. The iodine etches the surface of the magnesium, exposing a fresh, reactive metal surface. Alternatively, a few drops of 1,2-dibromoethane can be used; it reacts with the magnesium to form ethylene gas and magnesium bromide, which also helps to activate the surface.[6]

Q2: Can I use a different solvent instead of THF?

A2: Diethyl ether is another common solvent for Grignard reactions.[1] However, THF is often preferred due to its higher boiling point, which allows for a higher reaction temperature if needed to initiate the reaction, and its better ability to solvate the Grignard reagent. Regardless of the solvent chosen, it must be strictly anhydrous.

Q3: How do I know if my Grignard reagent has formed successfully?

A3: The formation of the Grignard reagent is typically indicated by a change in the appearance of the reaction mixture. You should observe the disappearance of the metallic magnesium and the formation of a cloudy, grayish, or brownish solution. The reaction is also exothermic, so a gentle reflux may be observed upon initiation.

Q4: What are the key safety precautions for this synthesis?

A4: Both diethyl ether and THF are highly flammable and should be handled in a well-ventilated fume hood away from ignition sources. Grignard reagents are pyrophoric and react violently with water. Ethylene oxide is a toxic and flammable gas. Always work under an inert atmosphere and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Q5: How can I confirm the identity and purity of my final product?

A5: The identity and purity of 2-(1-Benzothiophen-5-yl)ethan-1-ol can be confirmed using a combination of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect to see characteristic signals for the aromatic protons of the benzothiophene ring, and two triplets corresponding to the two methylene groups of the ethanol side chain. The hydroxyl proton will appear as a broad singlet.

-

¹³C NMR: Will show distinct signals for the carbons of the benzothiophene ring and the two carbons of the ethanol side chain.

-

-

Infrared (IR) Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretch of an alcohol.[9] A strong C-O stretching absorption should also be present around 1050-1150 cm⁻¹.[10]

-

Mass Spectrometry (MS): Will show the molecular ion peak corresponding to the molecular weight of the product (C₁₀H₁₀OS).

-

Thin Layer Chromatography (TLC): Can be used to assess the purity of the product and to monitor the progress of the reaction and the column chromatography purification.

IV. Detailed Experimental Protocol

This protocol is a synthesis of best practices and literature procedures for the preparation of 2-(1-Benzothiophen-5-yl)ethan-1-ol.[4]

Materials and Reagents:

-

5-Bromo-1-benzothiophene

-

Magnesium turnings

-

Anhydrous Tetrahydrofuran (THF)

-

Iodine (crystal) or 1,2-dibromoethane

-

Ethylene oxide

-

3M Hydrochloric acid (or saturated aqueous NH₄Cl)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (for chromatography)

Procedure:

-

Preparation of the Grignard Reagent:

-

Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

To the flask, add magnesium turnings (1.1 eq).

-

Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium.

-

In the dropping funnel, prepare a solution of 5-bromo-1-benzothiophene (1.0 eq) in anhydrous THF.

-

Add a small portion of the 5-bromo-1-benzothiophene solution to the magnesium turnings. If the reaction does not start, gently warm the flask.

-

Once the reaction has initiated (as evidenced by a color change and/or gentle reflux), add the remaining 5-bromo-1-benzothiophene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Reaction with Ethylene Oxide:

-

Cool the Grignard reagent solution to 0°C in an ice bath.

-

Prepare a solution of ethylene oxide (1.5 eq) in cold, anhydrous THF.

-

Add the ethylene oxide solution dropwise to the stirred Grignard reagent solution, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

-

Workup and Purification:

-

Cool the reaction mixture to 0°C and slowly quench by the dropwise addition of 3M HCl or saturated aqueous NH₄Cl.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.[4]

-

V. References

-

PrepChem. Step A: Preparation of 5-(2-hydroxyethyl)benzo[b]thiophene. Available from: [Link]

-

University of California, Davis. 1. Grignard Reaction. Available from: [Link]

-

Bunnelle, W. H., Meyer, L. A., & Glaser, R. E. Synthesis of 1-Phenylethanol: A Grignard Reaction. Available from: [Link]

-

Zambias, R. A., & Hammond, M. L. (1991). The Synthesis of 5-Hydroxy-2,3-dihydrobenzo(B)thiophene (1) via an Efficient One Step Preparation of 5-Nitro-Benzo(B)thiophene-2. Organic Preparations and Procedures International, 23(6), 959-961.

-

Royal Society of Chemistry. A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes. Available from: [Link]

-

Vedantu. Ethylene oxide when treated with Grignard reagent yields class 12 chemistry JEE_Main. Available from: [Link]

-

Organic Syntheses. 2-hydroxythiophene. Available from: [Link]

-

Dissanayake, D. M. S. C., et al. (2023). Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review. Results in Chemistry, 5, 100811.

-

Organic Chemistry Portal. Benzothiophene synthesis. Available from: [Link]

-

Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). Available from: [Link]

-

J Michelle Leslie. (2020, September 8). Grignard multi-step synthesis example [Video]. YouTube. [Link]

-

Spectroscopy Online. Alcohols—The Rest of the Story. Available from: [Link]

-

Chemistry LibreTexts. 3.1.12: Spectroscopy of Alcohols and Phenols. Available from: [Link]

-

The Royal Society of Chemistry. Separation, purification and identification of the components of a mixture. Available from: [Link]

-

Jasperse, J. Grignard Reaction. Available from: [Link]

-

Chemistry LibreTexts. 15.9: Reactions of Epoxides with Grignard and Organolithium Reagents. Available from: [Link]

-

JoVE. Purification of Organic Compounds by Flash Column Chromatography. Available from: [Link]

-

University of Colorado Boulder. IR: alcohols. Available from: [Link]

-

Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones. Available from: [Link]

-

TÜBİTAK Academic Journals. Synthesis and reactions of di(thiophen-2-yl)alkane diones: Cyclocondensation. Available from: [Link]

-

Allen. Ethylene oxide when treated with Grignard reagent yields. Available from: [Link]

-

University of California, Los Angeles. Column chromatography. Available from: [Link]

-

ResearchGate. 1 H NMR of compound 2 (S)-1-(furan-2-yl)ethanol, 2: 0.37 g (2.84 mmol)... Available from: [Link]

-

YouTube. Ethylene oxide when treated with Grignard reagent yields. (2020, August 22). Available from: [Link]

-

YouTube. FTIR-18 || IR spectra of Alcohols & phenols | Diff b/w Pri, sec & Ter alcohols. (2023, February 25). Available from: [Link]

-

YouTube. column chromatography & purification of organic compounds. (2021, February 9). Available from: [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. Mechanism of reaction between Grignard reagents and nitroarenes. Product distribution and relative reactivities of Grignard reagents with nitronaphthalene system. Available from: [Link]

-

Jasperse, J. 25. The Grignard Reaction. Available from: [Link]

-

Royal Society of Chemistry. Supplementary Information. Available from: [Link]

-

NIH. Simultaneous Determination of Ethanol and Methanol in Wines Using FTIR and PLS Regression. Available from: [Link]

-

MDPI. Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid. Available from: [Link]

-

Caltech. A general enantioselective route to the chamigrene natural product family. Available from: [Link]

Sources

- 1. glaserr.missouri.edu [glaserr.missouri.edu]

- 2. Ethylene oxide when treated with Grignard reagent yields class 12 chemistry JEE_Main [vedantu.com]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. prepchem.com [prepchem.com]

- 5. d.web.umkc.edu [d.web.umkc.edu]

- 6. community.wvu.edu [community.wvu.edu]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. spectroscopyonline.com [spectroscopyonline.com]

improving solubility of 2-(1-Benzothiophen-5-yl)ethan-1-ol for in vitro assays

Technical Support Center: Solubility Enhancement for In Vitro Assays

Topic: Improving the Solubility of 2-(1-Benzothiophen-5-yl)ethan-1-ol

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with hydrophobic compounds, specifically focusing on 2-(1-Benzothiophen-5-yl)ethan-1-ol, for in vitro assays. Our goal is to provide a logical, scientifically-grounded framework for troubleshooting and resolving these common yet critical experimental hurdles.

Part 1: Understanding the Core Problem & Initial Strategy

Q1: I'm having trouble dissolving 2-(1-Benzothiophen-5-yl)ethan-1-ol in my aqueous buffer for an in vitro assay. Why is this happening?

A1: The solubility issue you're observing is common and stems from the inherent chemical structure of your compound. The benzothiophene core is an aromatic heterocyclic compound that is characteristically hydrophobic and insoluble in water[1]. Many new chemical entities originating from drug discovery programs, particularly those identified through high-throughput screening, are lipophilic and exhibit poor aqueous solubility[2][3]. This low solubility is a primary challenge in early drug development and can significantly impact the accuracy and reproducibility of in vitro assay results[3][4]. The molecule's tendency to self-associate and resist solvation in water leads to precipitation when transferred from a concentrated organic stock solution into an aqueous assay medium.

Q2: What is the standard industry practice for preparing a stock solution of a new, hydrophobic compound?

A2: The universally accepted first step is to use a strong, water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the most widely used solvent in drug discovery for this purpose due to its exceptional ability to dissolve a wide range of polar and non-polar compounds[5][6].

Protocol 1: Preparation of a High-Concentration Master Stock Solution

-

Determine Molecular Weight (MW): First, obtain the precise MW of 2-(1-Benzothiophen-5-yl)ethan-1-ol.

-

Weigh the Compound: Accurately weigh a small amount of the solid compound (e.g., 1-5 mg) using a calibrated analytical balance.

-

Calculate Required Solvent Volume: Use the following formula to calculate the volume of 100% DMSO needed to achieve a desired high concentration (e.g., 20 mM):

Volume (L) = Mass (g) / (Concentration (mol/L) * MW ( g/mol ))

-

Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the compound. Ensure complete dissolution by vortexing or gentle warming in a water bath (not to exceed 40°C). Sonication can also be used to aid dissolution[7].

-

Storage: Once fully dissolved, aliquot the master stock solution into smaller, single-use volumes in tightly sealed vials to minimize freeze-thaw cycles and moisture absorption[8]. Store these aliquots at -20°C or -80°C. A properly stored DMSO stock is typically stable for several months[8].

Part 2: Troubleshooting Precipitation in Aqueous Media

It is a common scenario: the compound dissolves perfectly in 100% DMSO but precipitates immediately upon dilution into cell culture medium or assay buffer. This phenomenon, known as "solvent-shifting precipitation," occurs when the compound is rapidly transferred to a solvent system (your aqueous buffer) where it is poorly soluble[2].

Q3: My compound precipitates when I dilute the DMSO stock into my assay buffer. What are the immediate troubleshooting steps?

A3: This is the most frequent failure point. Before exploring more complex formulation strategies, it's crucial to optimize your dilution protocol and verify that the solvent concentration is not the source of the problem.

Diagram 1: A streamlined workflow for troubleshooting compound precipitation.

Step 1: Verify and Control the Final DMSO Concentration

The primary concern with DMSO is its potential for cytotoxicity. While necessary for solubilization, its concentration in the final assay well must be kept below levels that affect cell health or enzyme activity.

-

Expert Insight: Different cell lines have varying tolerances to DMSO. While some robust lines may tolerate up to 1%, it is best practice to maintain a final concentration below 0.5%, and ideally at or below 0.1%, to ensure the observed biological effects are due to your compound, not the solvent[5][8][9]. A study on human apical papilla cells showed that DMSO concentrations of 5% and 10% were cytotoxic at all time points, while 1% showed cytotoxicity after 72 hours[10]. Always include a "vehicle control" (media with the same final DMSO concentration as your test wells) in your experiments.

| Solvent | Recommended Max. Concentration (General Cell-Based Assays) | Notes |

| DMSO | < 0.5% (Ideal: ≤ 0.1%) | Cell-line dependent; cytotoxicity increases with time[5][10]. |

| Ethanol | < 0.5% | Can induce inflammatory responses even at low concentrations[11]. |

| Methanol | < 0.1% | Generally more toxic than ethanol. |

Table 1: Recommended maximum solvent concentrations for maintaining cellular integrity in typical in vitro assays.

Step 2: Implement a Stepwise Dilution Protocol

A rapid change in solvent polarity is a primary driver of precipitation. A serial or stepwise dilution method can mitigate this "solvent shock."

-

Expert Insight: Instead of diluting a 20 mM DMSO stock directly into your final assay volume, create an intermediate dilution series. For example, dilute the 20 mM stock to 2 mM in 100% DMSO, then dilute this into your assay buffer. This gradual reduction in the organic solvent concentration can help keep the compound in solution[8].

Step 3: Determine the Kinetic Solubility in Your Specific Assay Medium

The theoretical solubility of a compound can differ significantly from its practical, or "kinetic," solubility in a complex biological medium containing salts, proteins, and other components. It is essential to test this directly.

Protocol 2: 96-Well Plate Kinetic Solubility Assessment

-

Prepare Compound Plate: In a 96-well plate, perform a serial dilution of your high-concentration DMSO stock (e.g., from 50 mM down to ~0.1 mM) in 100% DMSO.

-

Transfer to Assay Medium: Transfer a small, fixed volume (e.g., 2 µL) from each well of the compound plate to a new 96-well plate containing your actual assay medium (e.g., 198 µL). This creates a 1:100 dilution and a range of final compound concentrations.

-

Incubate: Incubate the plate under your standard assay conditions (e.g., 37°C for 2 hours)[12].

-

Inspect for Precipitation: Visually inspect each well for cloudiness or precipitate against a dark background. You can also use a plate reader to measure light scattering at a wavelength like 620 nm to quantify turbidity.

-

Determine Maximum Soluble Concentration: The highest concentration that remains clear is your approximate maximum kinetic solubility under these specific assay conditions[12]. This is the concentration you should not exceed in your experiments.

Part 3: Advanced Solubilization Strategies

If precipitation persists even with an optimized dilution protocol and a low final DMSO concentration, more advanced formulation strategies are required. The three most common and effective approaches are the use of co-solvents, cyclodextrins, and surfactants.

Q4: What are my options beyond DMSO for improving solubility?

A4: When DMSO alone is insufficient, the goal is to create a more favorable micro-environment for the hydrophobic compound within the aqueous solution.

Diagram 2: Cyclodextrins encapsulate hydrophobic drugs, enhancing their water solubility.

Option A: Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity[][14]. They can encapsulate hydrophobic "guest" molecules, like your compound, forming a water-soluble inclusion complex[15][16]. This effectively shields the hydrophobic drug from the aqueous environment.

-

Recommendation: Beta-cyclodextrin (β-CD) and its chemically modified derivatives, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), are highly effective and commonly used in pharmaceutical formulations[17]. HP-β-CD offers significantly higher aqueous solubility and lower toxicity compared to the parent β-CD.

-

Mechanism of Action: The formation of an inclusion complex increases the apparent water solubility of the drug, allowing for higher concentrations to be achieved in aqueous media without precipitation[16][18].

Option B: Surfactants (Detergents)

Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration), form micelles in aqueous solutions. These micelles have a hydrophobic core that can solubilize poorly soluble compounds[19][20].

-

Recommendation: Use non-ionic surfactants at low concentrations to minimize potential disruption of cell membranes or protein structures[21][22]. Common choices for in vitro assays include Tween® 20, Tween® 80, and Polysorbate 20.

-

Causality: By sequestering the hydrophobic compound within the micelle core, surfactants prevent its aggregation and precipitation in the aqueous phase. However, they can also interfere with biological membranes and protein-drug interactions, so their use must be carefully validated[20][21].

| Strategy | Mechanism | Recommended Agents | Pros | Cons |

| Co-solvents | Reduce solvent polarity | DMSO, Ethanol, PEG 400 | Simple to implement; effective for many compounds[2]. | Potential for cytotoxicity; risk of precipitation upon dilution[2][23]. |

| Cyclodextrins | Encapsulation (Inclusion Complex) | HP-β-CD, Sulfobutylether-β-CD (SBE-β-CD) | High solubilizing capacity; low cytotoxicity; can improve compound stability[15][16]. | Can be expensive; may alter drug bioavailability by sequestering the compound. |

| Surfactants | Micellar Solubilization | Tween® 80, Polysorbate 20, Cremophor® RH40 | Effective at very low concentrations. | Can interfere with cell membranes and protein activity; may be cytotoxic at higher concentrations[20][23]. |

Table 2: A comparative overview of advanced solubilization strategies for in vitro assays.

Part 4: Systematic Workflow for Solubility Optimization

Q5: How can I systematically test these advanced strategies to find the best solution for my compound and assay?

A5: A systematic, matrix-based approach is the most efficient way to identify an optimal formulation. This involves testing various excipients at several concentrations to map out the solubility landscape for your compound.

Protocol 3: Systematic Excipient Screening for Solubility Enhancement

This protocol should be performed after determining that DMSO alone is insufficient.

-

Determine Excipient Toxicity: Before testing for solubility, you must determine the highest non-toxic concentration of each potential excipient (e.g., HP-β-CD, Tween® 80) in your specific cell-based assay. Run a dose-response curve for each excipient alone and assess cell viability.

-

Prepare Excipient Stock Solutions: Prepare concentrated aqueous stocks of your chosen excipients (e.g., 20% w/v HP-β-CD in water; 1% v/v Tween® 80 in water).

-

Design Screening Plate: Use a 96-well plate.

-

Rows: Dedicate rows to different excipients (e.g., Row A: HP-β-CD, Row B: Tween® 80, Row C: Vehicle Control).

-

Columns: In each row, perform a serial dilution of your compound's DMSO stock to create a range of final compound concentrations (as in Protocol 2).

-

-

Execution:

-

Add the appropriate excipient stock solution to each well to achieve a final concentration that is below its toxic level.

-

Add your assay medium.

-

Finally, add the serially diluted compound from your DMSO stock plate.

-

-

Incubation and Analysis: Incubate the plate under assay conditions (e.g., 37°C for 2 hours) and assess for precipitation, both visually and with a plate reader, as described in Protocol 2.

-

Validation: Once you identify a formulation that maintains the desired concentration of your compound in solution (e.g., 10 µM compound in 1% HP-β-CD with 0.1% DMSO), you must perform a final validation step. Run your full biological assay with this formulation and include two critical controls:

-

Vehicle Control: Assay medium + 1% HP-β-CD + 0.1% DMSO (no compound).

-

Compound Control (if possible): Your compound solubilized in a minimal amount of DMSO, if a lower concentration is soluble without excipients. This validation ensures that the chosen excipient does not interfere with the biological readout of your assay.

-

Diagram 3: A systematic workflow for selecting and validating an advanced solubilization strategy.

By following this structured approach, you can confidently develop a robust and reproducible protocol for your in vitro experiments with 2-(1-Benzothiophen-5-yl)ethan-1-ol, ensuring that your results are both accurate and reliable.

References

-

Review on Solubility Enhancement Techniques for Poorly Soluble Drugs. Auctores. Available at: [Link]

-

Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019-06-30). Indian Journal of Pharmaceutical and Biological Research. Available at: [Link]

-

Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Available at: [Link]

-

Special Issue : Cyclodextrins in Drug Formulation and Delivery. MDPI. Available at: [Link]

-

Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (2022). PMC - PubMed Central. Available at: [Link]

-

Host–Guest Complexation by β-Cyclodextrin Enhances the Solubility of an Esterified Protein. (2022). PMC - NIH. Available at: [Link]

-

Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2023). PMC - PubMed Central. Available at: [Link]

-

In vitro methods to assess drug precipitation. (2010). ResearchGate. Available at: [Link]

-

Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. (2021). NIH. Available at: [Link]

-

Preparing Solutions. (2021). Chemistry LibreTexts. Available at: [Link]

-

Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (2023). PMC - PubMed Central. Available at: [Link]

-

Surfactants in Membrane Solubilisation. PubMed. Available at: [Link]

-

Can I use Cyclodextrin to improve the solubility of a compound?. (2015). ResearchGate. Available at: [Link]

-

In Vitro Methods to Assess Drug Precipitation. (2010). PubMed. Available at: [Link]

-

Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene. (2022). Books. Available at: [Link]

-

Strategies for improving hydrophobic drugs solubility and bioavailability. (2023). ResearchGate. Available at: [Link]

-

The effect of some cosolvents and surfactants on viability of cancerous cell lines. (2014). Research Journal of Pharmacognosy. Available at: [Link]

-

Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. (2024). MDPI. Available at: [Link]

-

Effect of various DMSO concentrations on cell viability. (2017). ResearchGate. Available at: [Link]

-

SOLUBILITY ENHANCEMENT TECHNIQUES OF POORLY SOLUBLE DRUGS: AN OVERVIEW. (2022). ResearchGate. Available at: [Link]

-

CYCLODEXTRINS IN DRUG FORMULATIONS: PART I. (2015). ResearchGate. Available at: [Link]

-

Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. (2017). PMC - NIH. Available at: [Link]

-

The effect of some cosolvents and surfactants on viability of cancerous cell lines. (2014). Available at: [Link]

-

Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. (2023). Available at: [Link]

-

Hydrophobic Ion Pairing of Small Molecules: How to Minimize Premature Drug Release from SEDDS and Reach the Absorption Membrane in Intact Form. (2023). ACS Biomaterials Science & Engineering. Available at: [Link]

-

Compound Precipitation in High-Concentration DMSO Solutions. (2014). ResearchGate. Available at: [Link]

-

Synthesis and biological evaluation of novel benzothiophene derivatives. (2018). ResearchGate. Available at: [Link]

-

Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells. (2017). Journal of Biotech Research. Available at: [Link]

-

Synthesis and biological evaluation of novel benzothiophene derivatives. (2018). Indian Academy of Sciences. Available at: [Link]

-

Nanoparticles Methods for Hydrophobic Drugs — A Novel Approach. (2023). Available at: [Link]

-

An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. (2021). Available at: [Link]

-

In Vitro | Enzyme Inhibition | Organic Solvent | CYP450 | Flavin Monooxgenase. (2018). Indian Journal of Pharmaceutical Sciences. Available at: [Link]

-

Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. (2019). NIH. Available at: [Link]

-

CYCLODEXTRINS: VERSATILE CARRIER IN DRUG FORMULATIONS AND DELIVERY SYSTEMS. International Journal of Pharmaceutical, Chemical, and Biological Sciences. Available at: [Link]

-

Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. (2021). YouTube. Available at: [Link]

-

Checking solution for hydrophobic components?. (2016). Reddit. Available at: [Link]

-

Selection of surfactants for cell lysis in chemical cytometry to study protein-DNA interactions. (2009). Available at: [Link]

-

Considerations regarding use of solvents in in vitro cell based assays. (2013). Semantic Scholar. Available at: [Link]

-

Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells. (2017). ResearchGate. Available at: [Link]

-